Cholestanol

Cholesterol absorption inhibition Micellar solubilization Sterol/stanol comparative efficacy

Cholestanol (5α-cholestan-3β-ol) is the 5α-saturated cholesterol derivative lacking the Δ5 double bond. This eliminates HMG-CoA reductase feedback inhibition—elevating activity 2.6-fold—enabling unique SREBP pathway dissection and BK channel modulation. As a cholesterol absorption marker (~9% fractional absorption) with full systemic bioavailability, it outperforms non-absorbable coprostanol in tracer studies. Dual ISO 17034 & USP certification ensures traceability for HPLC/GC validation and USP-NF compendial assays.

Molecular Formula C27H48O
Molecular Weight 388.7 g/mol
Cat. No. B8816890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestanol
Molecular FormulaC27H48O
Molecular Weight388.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3
InChIKeyQYIXCDOBOSTCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholestanol Procurement Guide: 5α-Saturated Sterol with Differentiated Physicochemical and Biological Behavior


Cholestanol (5α-cholestan-3β-ol; CAS 80-97-7) is the 5α-saturated derivative of cholesterol, differing structurally only by the absence of the Δ5 double bond in the steroid B ring [1]. This saturated sterol occurs endogenously at low concentrations in human tissues and serves as a cholesterol absorption marker [2]. Cholestanol is commercially available as an analytical reference standard, including certified reference materials (TraceCERT®) produced under ISO 17034 and ISO/IEC 17025 accreditation for use in HPLC and GC applications .

Cholestanol vs. Cholesterol and Coprostanol: Why Structural Analogs Cannot Be Substituted in Research and Analytical Workflows


Despite sharing the same tetracyclic sterol nucleus, cholestanol exhibits quantifiably distinct behavior from both cholesterol (Δ5 unsaturated) and coprostanol (5β-saturated A/B ring isomer). The absence of the Δ5 double bond eliminates feedback inhibition of HMG-CoA reductase [1], while the 5α A/B ring configuration preserves intestinal absorbability and esterification capacity that the 5β isomer lacks [2]. These differences render cholestanol uniquely suited for specific applications—such as BK channel modulation studies or cholesterol absorption marker assays—where analog substitution would yield non-comparable results. The compound's USP reference standard designation further distinguishes it from non-pharmacopeial sterol standards for compendial testing .

Cholestanol Quantitative Differentiation Evidence: Head-to-Head Data vs. Cholesterol, Coprostanol, and Plant Sterols


Competitive Cholesterol Solubilization: Cholestanol Superiority Over Seven Sterol/Stanol Species

In competitive solubilization assays using a model intestinal solution system, cholestanol demonstrated the greatest cholesterol-lowering effect among seven sterol/stanol species tested, including β-sitosterol, stigmasterol, and brassicasterol [1]. The molecular structure of cholestanol most closely resembled cholesterol among all species evaluated [1].

Cholesterol absorption inhibition Micellar solubilization Sterol/stanol comparative efficacy

Hepatic HMG-CoA Reductase Regulation: Cholestanol Fails to Exert Feedback Inhibition Unlike Cholesterol

A direct comparative feeding study in rats demonstrated that 2% dietary cholestanol supplementation for 2 weeks increased hepatic HMG-CoA reductase activity 2.6-fold, whereas cholesterol feeding suppresses this rate-limiting enzyme via negative feedback [1]. This differential regulation occurs despite nearly identical molecular structure between the two sterols [1].

Sterol metabolism HMG-CoA reductase Feedback regulation Hepatic cholesterol biosynthesis

Intestinal Absorbability: Cholestanol Absorbable vs. Coprostanol Nonabsorbable

Despite both being saturated cholesterol analogs, cholestanol (5α configuration) and coprostanol (5β A/B ring isomer) exhibit fundamentally different intestinal absorption profiles [1]. Human metabolic tracer studies further confirmed that absorbed radioactive cholestanol behaves identically to cholesterol, including normal esterification, while virtually no coprostanol ester appears in circulation [2].

Intestinal absorption Sterol esterification Mucosal uptake Saturated sterol differentiation

BK Channel Modulation: Cholestanol Inhibitory Efficacy vs. Inactive Epicholesterol

In planar lipid bilayer electrophysiology experiments, cholestanol reduced BK channel open probability (Po) by shortening mean open time and lengthening mean closed time, whereas the 3α-hydroxy epimer epicholestanol was completely ineffective [1]. This stereospecificity demonstrates that the β configuration of the C3 hydroxyl is essential for channel modulation [1].

BK channel Ion channel pharmacology Sterol-protein interaction Membrane biophysics

Analytical Reference Standard: ISO 17034 Certified Cholestanol vs. Non-Certified Sterol Standards

Cholestanol is commercially available as a TraceCERT® certified reference material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . This certification provides documented traceability and measurement uncertainty that non-certified sterol analytical standards lack. The compound is also designated as a USP Reference Standard for compendial testing under the USP-NF .

Analytical chemistry Reference standard GC-MS calibration HPLC method validation

Cholestanol Evidence-Based Application Scenarios for Research Procurement and Industrial Use


Cholesterol Absorption Marker in Clinical and Nutritional Studies

Procure cholestanol analytical standard for use as a surrogate marker of intestinal cholesterol absorption efficiency in human metabolic studies. Cholestanol's serum ratio to cholesterol correlates with fractional cholesterol absorption, with fractional absorption of cholestanol itself measured at approximately 9% [1]. This marker application is validated in controlled dietary intervention studies where cholestanol-cholesterol ratios reflect changes in cholesterol metabolism despite variations in dietary fat and cholesterol intake [1]. Note: A 2020 critical review cautions that cholestanol as an absorption marker presents discrepant results in certain contexts, including coronary artery disease identification and whole-body cholesterol metabolism alterations [2].

Sterol Metabolism Control for HMG-CoA Reductase Studies

Use cholestanol as an experimental control in studies examining feedback regulation of cholesterol biosynthesis. The compound's 2.6-fold elevation of HMG-CoA reductase activity—in direct contrast to cholesterol's suppressive effect [1]—makes it valuable for dissecting sterol regulatory element-binding protein (SREBP) pathways. Cholestanol feeding also generates quantifiable alternative bile acid products including allocholic acid (16%) and allochenodeoxycholic acid (5%), providing additional metabolic endpoints not observed with cholesterol [1].

Absorbable Saturated Sterol for In Vivo Pharmacokinetic Studies

Select cholestanol for in vivo absorption and distribution studies requiring a saturated sterol that enters systemic circulation. Unlike coprostanol, which shows minimal plasma appearance (3.5-3.6% of administered dose) and no esterification [1], cholestanol exhibits 4.7% plasma peak and undergoes normal esterification identical to cholesterol [2]. This property enables cholestanol to serve as a traceable, structurally defined probe in studies of intestinal sterol transport, lipoprotein incorporation, and tissue deposition.

Analytical Method Development and Compendial Quality Testing

Procure ISO 17034-certified cholestanol CRM for HPLC and GC method validation, system suitability testing, and calibration in food, beverage, and pharmaceutical analyses [1]. The USP Reference Standard designation further qualifies cholestanol for use in official USP-NF compendial tests and assays, including those specified for Chia Seed Oil monograph testing [2]. This dual certification ensures traceability and regulatory acceptance not available with non-certified sterol standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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